molecular formula C6H11N3O2S2 B1473877 2-amino-N-propylthiazole-5-sulfonamide CAS No. 2098121-63-0

2-amino-N-propylthiazole-5-sulfonamide

Cat. No. B1473877
M. Wt: 221.3 g/mol
InChI Key: MQJYSZPPZSMRAN-UHFFFAOYSA-N
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Description

2-amino-N-propylthiazole-5-sulfonamide is an organic compound that has gained significant attention in scientific research and industry in recent years. It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .


Molecular Structure Analysis

The molecular formula of 2-amino-N-propylthiazole-5-sulfonamide is C6H11N3O2S2, and its molecular weight is 221.3 g/mol.

Scientific Research Applications

One-Pot Synthesis Methods

  • Rozentsveig et al. (2013) developed a one-pot synthesis method for producing N-(Imidazo[1,2‐a]pyridin‐3‐yl)- and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. This method provides a straightforward approach to synthesize heterocyclic compounds containing sulfonamide groups, which are crucial in medicinal chemistry for their various biological activities (Rozentsveig et al., 2013).

Antimicrobial Activity

  • El-Gaby et al. (2002) investigated the antimicrobial activity of novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties. These studies reveal the potential of sulfonamide derivatives as antimicrobial agents, underlining the importance of the sulfonamide group in drug design (El-Gaby et al., 2002).

Fluorescence Sensing

  • Miao et al. (2015) designed a sulfonamide-based self-quenched fluorescent probe for discriminative sensing of biothiols in vitro and in living cells. This research highlights the application of sulfonamide compounds in biochemical sensing and imaging, providing tools for studying biological thiols with high sensitivity and selectivity (Miao et al., 2015).

Drug Design and Molecular Docking

  • Ibrahim et al. (2015) conducted a study on novel 2-aminobenzothiazole derivatives with sulfonamide at position 6, exploring their inhibition of carbonic anhydrase isozymes. This work demonstrates the role of sulfonamide derivatives in drug design, particularly as inhibitors of enzymes involved in various diseases. Their molecular docking studies shed light on the interaction between these inhibitors and the enzyme, guiding the design of more effective drugs (Ibrahim et al., 2015).

properties

IUPAC Name

2-amino-N-propyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h4,9H,2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYSZPPZSMRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-propylthiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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